molecular formula C8H6O6S B100664 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 18361-03-0

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No. B100664
CAS RN: 18361-03-0
M. Wt: 230.2 g/mol
InChI Key: NWIYUAISDYJVMZ-UHFFFAOYSA-N
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Patent
US07202369B2

Procedure details

3,4-Ethylenedioxy-2,5-thiophenedicarboxylic acid (460 g) and a copper powder (69 g) were added to ethylene glycol (1400 g) at room temperature. The reaction mixture was stirred under air for 30 minutes at room temperature, and air was continuously introduced into the reaction mixture. The reaction mixture was then heated at 140° C. for 8 hours. After the reaction was complete, the reaction mixture was purified using the same process as described in Example 1 to obtain 3,4-ethylenedioxythiophene (281 g, purity: 98%).
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
catalyst
Reaction Step One
Quantity
1400 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[C:4](C(O)=O)[S:5][C:6]=2C(O)=O)[O:2]1>[Cu].C(O)CO>[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[CH:4][S:5][CH:6]=2)[O:2]1

Inputs

Step One
Name
Quantity
460 g
Type
reactant
Smiles
C1OC2=C(SC(=C2OC1)C(=O)O)C(=O)O
Name
Quantity
69 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
1400 g
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under air for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
air was continuously introduced into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 140° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1OC2=CSC=C2OC1
Measurements
Type Value Analysis
AMOUNT: MASS 281 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.